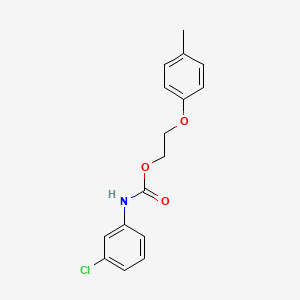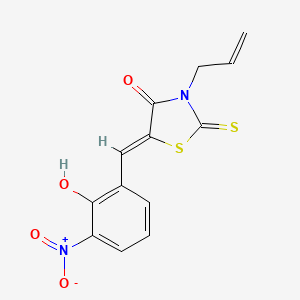![molecular formula C28H25NO4 B5122082 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate, also known as MPA-Na, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as naphthalenes, which are widely used in the pharmaceutical industry for their diverse biological activities. MPA-Na is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the regulation of endocannabinoid signaling in the body.
Wirkmechanismus
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate is a potent and selective inhibitor of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and metabolism. This compound has been shown to bind to the active site of FAAH and block its enzymatic activity, leading to increased levels of endocannabinoids in the body.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological processes in the body, including pain, inflammation, and metabolism. By increasing the levels of endocannabinoids in the body, this compound can reduce pain and inflammation, which has implications for the treatment of chronic pain and inflammatory disorders. This compound has also been shown to modulate metabolism by regulating energy homeostasis and glucose uptake in the body. These effects have implications for the treatment of metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, this compound has some limitations as a tool compound. It has low solubility in water, which can limit its use in certain experimental settings. This compound also has potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate. One area of research is the development of more potent and selective inhibitors of FAAH, which can be used to study the role of endocannabinoids in various physiological processes. Another area of research is the development of novel therapeutic agents based on the modulation of endocannabinoid signaling in the body. This compound has potential applications in the treatment of various neurological and metabolic disorders, and further research is needed to explore its therapeutic potential. Finally, the study of this compound can provide insights into the role of FAAH in the regulation of endocannabinoid signaling in the body, which has implications for the development of novel therapeutic agents.
Synthesemethoden
The synthesis of 1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate involves the reaction of 1-(4-methoxyphenyl)-2-naphthylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride to yield this compound as a white crystalline solid. The purity and yield of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate endocannabinoid signaling in the brain, which has implications for the treatment of various neurological disorders such as anxiety, depression, and addiction. This compound has also been used as a tool compound to study the role of FAAH in the regulation of pain, inflammation, and metabolism.
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO4/c1-19(30)33-25-17-14-21-10-6-7-11-24(21)27(25)28(22-12-15-23(32-2)16-13-22)29-26(31)18-20-8-4-3-5-9-20/h3-17,28H,18H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLLIBCOWLPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C(C3=CC=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)

![N,N-diethyl-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]aniline](/img/structure/B5122010.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B5122081.png)